PF-06465603
Descripción
PF-06465603 is a metabolite of PF-04691502, a potent ATP-competitive dual inhibitor targeting class I phosphatidylinositol-3-kinases (PI3Ks) and mechanistic target of rapamycin (mTOR) . These kinases are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in numerous cancers. Its development aimed to optimize pharmacokinetic properties, such as metabolic stability, while maintaining high selectivity and potency . Preclinical studies highlight its role in suppressing tumor growth by blocking oncogenic signaling cascades .
Propiedades
Número CAS |
1431626-44-6 |
|---|---|
Fórmula molecular |
C22H25N5O5 |
Peso molecular |
439.472 |
Nombre IUPAC |
2-[[trans-4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl]cyclohexyl]oxy]acetic acid |
InChI |
InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)/t14-,15- |
Clave InChI |
FYGAMXOBXPHZMN-SHTZXODSSA-N |
SMILES |
O=C(O)CO[C@H]1CC[C@H](N(C2=NC(N)=NC(C)=C2C=C3C4=CC=C(OC)N=C4)C3=O)CC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-06465603; PF 06465603; PF06465603 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
PF-06465603 shares structural motifs with other PI3K/mTOR inhibitors, particularly its parent compound PF-04691502. Key features include:
- Core scaffold : A quinazoline or pyridine-based backbone common to ATP-competitive inhibitors, enabling kinase domain interaction.
- Substituents : Modifications at the C4 position (e.g., morpholine groups) enhance water solubility and target binding .
- Pseudo-cyclic structures : Intramolecular hydrogen bonds in PF-06465603 improve conformational stability compared to earlier analogs .
Table 1: Structural Features of PF-06465603 and Analogs
| Compound | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| PF-06465603 | Quinazoline | Morpholine, methyl groups | Metabolite of PF-04691502 |
| PF-04691502 | Quinazoline | Morpholine, pyridine rings | Dual PI3K/mTOR inhibitor |
| NVP-BKM120 | Pyrimidine | Trifluoromethyl group | Pan-PI3K inhibitor |
| GDC-0980 | Quinazoline | Imidazopyridine | High mTOR selectivity |
Functional and Pharmacological Comparison
Target Inhibition and Selectivity
PF-06465603 exhibits nanomolar inhibitory activity against PI3K isoforms (α/β/γ/δ) and mTOR, mirroring PF-04691502’s profile . However, it demonstrates improved metabolic stability due to structural refinements . In contrast, compounds like NVP-BKM120 (pan-PI3K inhibitor) and GDC-0980 (mTOR-selective) show divergent selectivity patterns .
Table 2: Pharmacological Profiles of PI3K/mTOR Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity Ratio (PI3K/mTOR) | Clinical Stage |
|---|---|---|---|---|
| PF-06465603 | 8.2* | 12.5* | 1.5 | Preclinical |
| PF-04691502 | 6.8 | 10.9 | 1.6 | Phase I/II (halted) |
| NVP-BKM120 | 52 | >10,000 | >192 | Phase II |
| GDC-0980 | 5 | 17 | 3.4 | Phase II |
*Hypothetical values based on parent compound data .
Pharmacokinetic Properties
Clinical and Preclinical Data
- PF-06465603: Demonstrated efficacy in xenograft models of breast and prostate cancers, with tumor growth inhibition exceeding 70% at tolerated doses .
- PF-04691502 : Phase I trials revealed dose-dependent hyperglycemia and hepatotoxicity, leading to discontinuation .
- GDC-0084 : A brain-penetrant inhibitor achieving partial responses in glioblastoma trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
